Product packaging for Hydroxy Celecoxib-d4(Cat. No.:CAS No. 1276524-56-1)

Hydroxy Celecoxib-d4

Cat. No.: B565696
CAS No.: 1276524-56-1
M. Wt: 401.397
InChI Key: ICRSYPPLGADZKA-KDWZCNHSSA-N
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Description

Hydroxy Celecoxib-d4, with the CAS number 1276524-56-1, is a deuterium-labeled metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib . Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory, analgesic, and antipyretic properties . In research, the parent drug Celecoxib is extensively metabolized in the liver, primarily via cytochrome P450 2C9 (CYP2C9)-mediated methyl hydroxylation to form Hydroxycelecoxib . This labeled metabolite serves as a critical reference standard in mass spectrometry-based assays, enabling precise quantification and reliable tracking of Celecoxib's metabolic pathways. Scientists utilize this compound in pharmaceutical and biochemical research for applications such as drug metabolism and pharmacokinetics (DMPK) studies, investigation of enzyme kinetics, and as an internal standard for bioanalytical methods . Its deuterated structure provides a distinct mass shift from the non-labeled form, facilitating accurate analysis in complex biological matrices. This compound is intended for use in a laboratory setting exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1276524-56-1

Molecular Formula

C17H14F3N3O3S

Molecular Weight

401.397

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D

InChI Key

ICRSYPPLGADZKA-KDWZCNHSSA-N

SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Synonyms

4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide;  _x000B_

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Hydroxy Celecoxib D4

Methodologies for Stereospecific Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds often involves either the preparation of deuterated precursors or direct hydrogen-to-deuterium (H/D) exchange reactions on the parent molecule or its intermediates researchgate.net. For Hydroxy Celecoxib-d4, the "d4" designation indicates the incorporation of four deuterium atoms. Given the structure of Hydroxy Celecoxib (B62257) (4'-hydroxycelecoxib), potential sites for deuteration include the aromatic rings or specific aliphatic positions.

While Hydroxy Celecoxib itself does not possess chiral centers, synthetic routes might involve chiral intermediates or catalysts where stereospecific deuterium incorporation could be a consideration. However, the primary goal for a compound like this compound, often used as an internal standard, is high isotopic enrichment and defined labeling positions rather than specific stereochemistry at the deuterium sites.

General methodologies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This involves replacing hydrogen atoms with deuterium using deuterated solvents (e.g., D₂O, CD₃OD) and catalysts, such as transition metals (Ir, Pd, Pt, Ru, Rh) or photocatalysts researchgate.netprinceton.eduresearchgate.net. Aromatic rings are common targets for HIE due to the relative lability of C-H bonds in certain positions or under specific catalytic conditions researchgate.netnih.gov.

Reductive Deuteration: This method utilizes deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium during the reduction of functional groups like carbonyls or imines researchgate.netmdpi.com.

Synthesis from Deuterated Precursors: This involves building the molecule from starting materials that already contain deuterium atoms at the desired positions. This approach allows for precise control over the location of deuterium.

Multi-Step Synthesis Pathways for this compound Precursors

The synthesis of Celecoxib and its derivatives typically involves a Knorr pyrazole (B372694) synthesis, which is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative google.comresearchgate.net. To synthesize this compound, deuterium would likely be introduced either into one of the key precursors or via an H/D exchange reaction on an intermediate or the final Hydroxy Celecoxib molecule.

A plausible synthetic strategy for this compound might involve:

Synthesis of Deuterated Precursors: If the benzenesulfonamide (B165840) phenyl ring is the target for deuteration (resulting in a d4 label on this moiety), a deuterated 4-sulfonamidophenylhydrazine derivative could be synthesized. Alternatively, if the phenyl ring that becomes hydroxylated is deuterated, a deuterated 4-methylphenyl precursor would be required. However, given that Hydroxy Celecoxib is 4'-hydroxycelecoxib (B30826), the methyl group is replaced by a hydroxyl group, suggesting hydroxylation occurs on the phenyl ring attached to the pyrazole. Deuteration could occur on this phenyl ring or the benzenesulfonamide phenyl ring.

Pyrazole Ring Formation: The deuterated precursor would then be condensed with the appropriate 1,3-dicarbonyl compound (e.g., a trifluoromethyl-substituted β-diketone) to form the pyrazole core.

Hydroxylation: If not already present in the precursor, a hydroxylation step would be required to introduce the hydroxyl group at the 4'-position. Alternatively, a precursor already containing the hydroxyl group could be used.

The synthesis of deuterated Celecoxib derivatives has been reported using LiAlD₄ for reductive deuteration of intermediates researchgate.netassumption.edu. For example, a study on deuterated Celecoxib analogs focused on incorporating deuterium into specific positions to improve metabolic stability nih.govrsc.org. While this study focused on [D₂]5a, it highlights the use of LiAlD₄ for deuteration.

Chemical Characterization and Purity Assessment for Research Grade Compound

Ensuring the identity, structure, and purity of this compound is critical for its use in research. Standard analytical techniques are employed for this purpose:

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight, confirming the mass increase due to deuterium incorporation (+4 Da for d4). HRMS can also provide elemental composition and aid in identifying the positions of deuterium labeling through fragmentation patterns or by analyzing isotopolog distributions researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound, ensuring the absence of significant impurities. Coupled with UV or MS detection, it can also confirm the identity of the compound based on its retention time researchgate.netmdpi.com.

For research-grade compounds, purity is typically assessed to be >95%, with isotopic enrichment also being a critical parameter, often requiring >98% researchgate.neteuropa.eu.

Derivatization Approaches for Related Deuterated Analogs in Metabolic Investigations

This compound is primarily utilized as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining Hydroxy Celecoxib concentrations in biological matrices such as plasma or urine tandfonline.comacs.orgsci-hub.se.

Use as an Internal Standard: The mass difference between this compound and the endogenous analyte allows for its distinct detection and quantification. This is crucial for accurate measurement, compensating for variations in sample preparation, injection volume, and ionization efficiency.

Derivatization for Analysis: In some bioanalytical applications, derivatization of the hydroxyl group of Hydroxy Celecoxib (whether labeled or unlabeled) might be employed to improve its chromatographic properties or ionization efficiency for LC-MS/MS analysis. Common derivatization reagents for hydroxyl groups include silylating agents, acyl chlorides, or anhydrides, which can enhance detectability and reduce polarity researchgate.nettandfonline.comsci-hub.senih.gov.

Compound List

this compound

Hydroxy Celecoxib

Celecoxib

4'-hydroxycelecoxib

In Vitro Enzymatic Metabolism of Celecoxib and the Role of Hydroxy Celecoxib D4

Cytochrome P450 Mediated Hydroxylation Pathways

The primary metabolic pathway for celecoxib (B62257) involves the hydroxylation of its methyl group, predominantly catalyzed by cytochrome P450 (CYP) enzymes.

Specificity and Kinetics of Human Cytochrome P450 Isoforms (e.g., CYP2C9, CYP2D6, CYP3A4) in Celecoxib Metabolism

Extensive in vitro studies have identified CYP2C9 as the principal enzyme responsible for celecoxib hydroxylation, leading to the formation of hydroxycelecoxib nih.govwikipedia.orgpharmgkb.org. Kinetic analyses using recombinant CYP isoforms have demonstrated that CYP2C9 exhibits a lower apparent Km and higher Vmax for celecoxib hydroxylation compared to CYP3A4 . For instance, CYP2C9 catalyzed hydroxycelecoxib formation with an apparent Km of 5.9 µM and a Vmax of 21.7 pmol/min/pmol recombinant CYP, while CYP3A4 showed a higher Km of 18.2 µM and a lower Vmax of 1.42 pmol/min/pmol recombinant CYP . CYP3A4 plays a minor role, contributing less than 25% to this metabolic pathway nih.govpharmgkb.org.

Substrate Inhibition and Activation Profiles in In Vitro Systems

Celecoxib metabolism by CYP2C9 can exhibit substrate inhibition at higher concentrations in in vitro systems . Similarly, CYP2D6-mediated hydroxylation of celecoxib demonstrates atypical substrate inhibition kinetics researchgate.netnih.gov. Studies investigating drug interactions have shown that celecoxib can inhibit the metabolism of other drugs metabolized by CYP2C9 and CYP2D6 aacrjournals.orgcapes.gov.brnih.gov. For example, celecoxib competitively inhibits human CYP2C9 against its substrate, agomelatine (B1665654) dovepress.com. Furthermore, celecoxib has been shown to inhibit the metabolism of the CYP2D6 substrate metoprolol (B1676517) in vitro and in vivo capes.gov.brnih.gov.

Role of Alcohol Dehydrogenases in Further Metabolism of Hydroxy Celecoxib

Following its formation by CYP enzymes, hydroxycelecoxib undergoes further metabolic transformation. This secondary metabolism is primarily mediated by cytosolic alcohol dehydrogenases (ADHs), specifically ADH1 and ADH2, which catalyze the oxidation of hydroxycelecoxib to carboxycelecoxib nih.govpharmgkb.orgpharmgkb.org. ADH1 and ADH2 exhibit different kinetic profiles for hydroxycelecoxib oxidation, with ADH2 showing a lower apparent Km (10 µM) and higher turnover number (kcat = 25 min⁻¹) compared to ADH1 (Km = 42 µM, kcat = 9 min⁻¹) nih.gov. ADH3, however, showed no activity in these in vitro studies nih.gov. Carboxycelecoxib is then typically conjugated with glucuronic acid to form the 1-O-glucuronide, which is excreted nih.govpharmgkb.org.

Application of Hydroxy Celecoxib-d4 in Elucidating Metabolic Routes

Deuterated internal standards, such as this compound, are indispensable for the accurate quantification of metabolites in complex biological matrices. In in vitro metabolic studies, this compound serves as a stable isotope-labeled internal standard for the precise measurement of hydroxycelecoxib formation rates using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net. The use of such standards is critical for establishing reliable kinetic parameters (Km, Vmax) and determining the relative contributions of different enzymes to celecoxib metabolism. By accurately quantifying hydroxycelecoxib in incubations containing specific CYP isoforms or human liver microsomes, researchers can elucidate the enzyme kinetics and identify potential substrate inhibition or activation effects more precisely. This allows for a robust understanding of the metabolic pathways and the impact of genetic variations on these processes.

Investigating Genetic Polymorphisms of Metabolic Enzymes Using In Vitro Models

The significant role of CYP2C9 in celecoxib metabolism makes it a prime target for studying the impact of genetic polymorphisms. In vitro models, including human liver microsomes from individuals with known CYP2C9 genotypes and recombinant CYP enzymes expressing specific allelic variants (e.g., CYP2C9*1, *2, *3), are crucial for these investigations nih.govnih.govnih.govpharmgkb.orgdrugbank.com.

Studies using these models have revealed that genetic variations in CYP2C9 profoundly affect celecoxib hydroxylation. The CYP2C93 allele, associated with reduced enzyme activity, leads to significantly slower metabolism of celecoxib nih.govnih.govnih.govdrugbank.com. For instance, in vitro studies showed that intrinsic clearance for celecoxib hydroxylation was approximately 3.1 times lower for CYP2C93 compared to CYP2C91 nih.gov. In human liver microsomes, samples genotyped as CYP2C91/3 exhibited a 1.8 to 2.2-fold decrease in hydroxylation rates, while CYP2C93/3 samples showed a 3.3 to 5.3-fold reduction compared to CYP2C91/1 samples nih.govnih.gov. Conversely, CYP2C92 showed no significant difference in hydroxylation rates compared to CYP2C9*1 nih.govnih.gov.

These in vitro findings directly correlate with in vivo observations, where individuals carrying CYP2C9*3 alleles have increased exposure to celecoxib due to reduced metabolic clearance nih.govnih.govdrugbank.com. By employing this compound as an internal standard in these in vitro systems, researchers can accurately quantify the reduced formation of hydroxycelecoxib in the presence of variant CYP2C9 enzymes, thereby providing quantitative evidence for the impact of genetic polymorphisms.

Deuterium Isotope Effects and Mechanistic Insights from Hydroxy Celecoxib D4 Studies

Examination of Primary and Secondary Kinetic Isotope Effects on Enzymatic Biotransformations

Kinetic isotope effects (KIEs) are fundamental to elucidating reaction mechanisms, particularly in enzymatic processes. A primary KIE occurs when a C-H bond involving the isotopically substituted atom is broken in the rate-determining step of a reaction. A secondary KIE, on the other hand, arises when the isotopically substituted atom is not directly involved in bond breaking but influences the transition state through electronic or steric effects. Studies involving deuterated compounds like Hydroxy Celecoxib-d4 aim to quantify these effects. For instance, if a specific metabolic transformation of Hydroxy Celecoxib (B62257) involves the cleavage of a C-H bond at a deuterated position, a significant primary KIE would be observed, indicating that this bond cleavage is rate-limiting for that particular enzymatic step researchgate.netsymeres.comacs.org. The magnitude of the KIE can help distinguish between different proposed metabolic pathways or identify the specific enzyme isoforms responsible for the transformation. While direct KIE values for this compound are not extensively detailed in the provided search results, the general principle highlights its utility in such investigations. Deuteration can also reveal information about the stereochemistry of enzymatic reactions, as different stereoisomers may exhibit distinct KIEs slideshare.net.

Impact of Deuteration on In Vitro Metabolic Stability and Reaction Rates

Deuteration can profoundly affect a drug molecule's metabolic stability and the rates of enzymatic reactions it undergoes. The substitution of hydrogen with deuterium (B1214612) at a metabolically labile site can lead to a "deuterium switch," where the C-D bond, being stronger than the C-H bond, has a higher zero-point energy and thus a higher activation energy for cleavage mdpi.com. This can result in a slower rate of metabolic transformation, extending the compound's half-life and potentially improving its pharmacokinetic profile researchgate.netsymeres.complos.org.

While specific in vitro metabolic stability data for this compound compared to its non-deuterated counterpart were not directly found in the provided search snippets, the general strategy is well-established. Studies on other deuterated drugs have shown that deuterium incorporation can reduce clearance rates and increase half-lives by slowing down metabolism, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes researchgate.netplos.org. For example, a deuterated analog of a celecoxib derivative ([D2,18F]5a) was found to be more metabolically stable in murine liver microsomes compared to its non-deuterated counterparts rsc.org. This suggests that similar investigations with this compound would likely reveal a modulation of its metabolic stability, providing insights into the specific metabolic pathways affected by deuteration.

Theoretical and Computational Approaches for Predicting Isotope Effects in Drug Metabolism

Computational methods play a crucial role in predicting and understanding deuterium isotope effects in drug metabolism. These approaches range from quantum chemical calculations to more advanced in silico modeling techniques google.comresearchgate.netnih.govacs.org. Quantum mechanical methods, such as density functional theory (DFT), can calculate activation energies and transition states for enzymatic reactions, allowing for the prediction of KIEs before experimental synthesis and testing google.comacs.org. By modeling the interaction between a drug molecule and a metabolizing enzyme (e.g., CYP enzymes), computational tools can identify potential sites of metabolism (SOMs) and predict the impact of deuteration on reaction rates google.comacs.org.

These methods can also help in designing deuterated molecules by identifying the most metabolically labile sites that, when deuterated, are most likely to yield a significant kinetic isotope effect and improve pharmacokinetic properties plos.orggoogle.comresearchgate.net. For instance, molecular docking and metabolic profiling can aid in identifying suitable sites for deuteration, and computational models can then predict the potential for pharmacokinetic enhancement plos.org. While specific computational studies on this compound were not detailed, the general framework of using computational chemistry to predict KIEs and metabolic stability is a standard practice in drug discovery and development google.comresearchgate.netnih.govacs.org.

Elucidating Reaction Mechanisms Through Isotopic Labeling

Isotopic labeling, particularly with deuterium, is a powerful technique for elucidating reaction mechanisms in both chemical and biological systems researchgate.netsymeres.comslideshare.netfiveable.memusechem.com. By substituting specific hydrogen atoms with deuterium, researchers can track the fate of these atoms during a reaction and identify which bonds are broken or formed in the rate-determining step. This is achieved by observing the kinetic isotope effect (KIE) researchgate.netsymeres.comacs.org.

For this compound, isotopic labeling allows for the detailed investigation of its metabolic pathways. For example, if this compound is subjected to an enzymatic reaction where a C-D bond is cleaved, a primary KIE will be observed, directly implicating that C-D bond cleavage as part of the rate-limiting step researchgate.netsymeres.comacs.org. This information is invaluable for understanding how enzymes like cytochrome P450s metabolize the compound. By comparing the metabolism of deuterated versus non-deuterated analogs, researchers can pinpoint specific metabolic transformations and the enzymes involved. This approach has been widely used to understand the mechanisms of drug metabolism, including identifying sites of oxidation, hydroxylation, and other biotransformations researchgate.netsymeres.comfiveable.me. The use of deuterated compounds provides a non-radioactive, highly sensitive method for tracking drug metabolism and understanding the underlying chemical processes researchgate.netsymeres.commusechem.com.

Preclinical and Mechanistic Research Applications of Hydroxy Celecoxib D4

In Vitro Investigations into Metabolic Shunting of Arachidonic Acid Pathways

Arachidonic acid (AA) is a crucial precursor for the synthesis of various signaling molecules, including prostaglandins, which play significant roles in inflammation and pain. Celecoxib (B62257), the parent compound, is a selective cyclooxygenase-2 (COX-2) inhibitor, modulating the arachidonic acid cascade by reducing prostaglandin (B15479496) synthesis pharmgkb.orgfrontiersin.orgnih.gov. While Hydroxy Celecoxib itself is considered an inactive metabolite of Celecoxib caymanchem.com, its formation and presence, studied using Hydroxy Celecoxib-d4 as a standard, can indirectly inform research into the metabolic fate of Celecoxib and its impact on arachidonic acid pathways.

Assessment of Hydroxy Celecoxib's Intrinsic Activity in Cellular Models (e.g., PI3K/Akt signaling activation)

Hydroxy Celecoxib has been identified as a derivative of Celecoxib that can activate the PI3K/Akt signaling pathway, promoting epithelium repair medchemexpress.commedchemexpress.com. This intrinsic activity suggests potential roles beyond its status as a mere metabolic byproduct. Research in cellular models aims to understand these effects. For example, studies have indicated that Celecoxib itself can modulate the PI3K/Akt signaling pathway in cancer cells, leading to apoptosis and autophagy nih.govnih.govinnovationscns.com. In gastric cancer cells, Celecoxib treatment was shown to downregulate phosphorylated Akt (p-Akt) and subsequently activate caspase pathways, inducing apoptosis nih.gov. Similarly, in cervical cancer cells, Celecoxib was found to inhibit the PI3K/Akt/COX-2 signaling axis, enhancing radiosensitivity nih.gov.

While direct studies detailing the specific cellular activities of this compound are limited, its parent compound, Hydroxy Celecoxib, is noted for its PI3K/Akt signaling activation medchemexpress.commedchemexpress.com. This suggests that this compound could be employed in studies designed to investigate these specific cellular mechanisms, potentially as a tool to track the formation or cellular uptake of Hydroxy Celecoxib in complex cellular environments.

Role of Deuterated Metabolites in Defining Metabolic Fate in In Vitro and Animal Models

Deuterated compounds, such as this compound, are invaluable for defining the metabolic fate of drugs and their metabolites. By incorporating stable isotopes like deuterium (B1214612), these compounds can be traced and quantified with high sensitivity and specificity using techniques like mass spectrometry. This is particularly crucial for understanding the pharmacokinetics and metabolic pathways of Celecoxib and its derivatives in both in vitro systems and animal models.

Contribution to Understanding Cytochrome P450 Reaction Mechanisms

Cytochrome P450 (CYP) enzymes, particularly CYP2C9, CYP3A4, and CYP2D6, are the primary catalysts for the oxidative metabolism of Celecoxib, leading to the formation of metabolites like Hydroxy Celecoxib pharmgkb.orgcaymanchem.compharmacompass.cominvivochem.comnih.gov. This compound plays a critical role in studies aimed at elucidating the specific reaction mechanisms catalyzed by these CYP enzymes.

By serving as a precisely quantified standard, this compound facilitates the accurate measurement of Hydroxy Celecoxib formation in vitro, typically using liver microsomes or recombinant CYP enzymes nih.gov. This enables researchers to compare the catalytic efficiency of different CYP isoforms and genetic variants towards Celecoxib. For example, studies have utilized such standards to demonstrate that CYP2C9 is the major enzyme responsible for the initial methyl hydroxylation of Celecoxib to Hydroxy Celecoxib, with CYP2C9*3 allelic variants showing significantly reduced metabolic activity nih.govnih.gov. Chemical inhibition studies using selective CYP inhibitors, coupled with the quantification of Hydroxy Celecoxib (aided by its deuterated standard), have confirmed the predominant role of CYP2C9 and a minor contribution from CYP3A4 in this metabolic step . Understanding these CYP-mediated reaction mechanisms is fundamental to predicting drug-drug interactions and inter-individual variability in Celecoxib's pharmacokinetics.

Future Directions and Methodological Advancements in Hydroxy Celecoxib D4 Research

Integration of Advanced Proteomics and Metabolomics for Systems-Level Understanding

A holistic, systems-level understanding of the impact of Hydroxy Celecoxib-d4 requires the integration of proteomics and metabolomics. This multi-omics approach can reveal how the presence of deuterated metabolites influences the broader biological network, extending beyond the immediate metabolic pathway.

Proteomics research can provide a comprehensive analysis of changes in the expression levels of drug-metabolizing enzymes and transporters. cambridge.org Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based proteomics can quantify the abundance of key enzymes such as Cytochrome P450 2C9 (CYP2C9), the primary enzyme responsible for the hydroxylation of celecoxib (B62257). researchgate.netacs.org By comparing the proteomic profiles of systems exposed to Hydroxy Celecoxib versus this compound, researchers can identify subtle alterations in enzyme expression or turnover that might be influenced by the deuterated metabolite. Data-independent acquisition (DIA) proteomics is an emerging technology that offers broad protein coverage and high reproducibility, making it well-suited for quantifying drug-metabolizing enzymes and transporters to better understand pharmacokinetic and pharmacodynamic variability. nih.gov

Metabolomics , the large-scale study of small molecules, can capture the downstream effects of altered enzyme kinetics. wisc.edu By analyzing the global metabolic fingerprint in response to this compound, scientists can identify shifts in endogenous metabolic pathways. For instance, if the deuterium (B1214612) kinetic isotope effect slows down the further oxidation of this compound, it might lead to an accumulation of this metabolite and potentially alter related metabolic pathways. wisc.edu Metabolomic studies on non-steroidal anti-inflammatory drugs (NSAIDs) have already shown that these drugs can impact major pathways like the TCA cycle. wisc.edu Investigating these changes with this compound could reveal unique "metabotypes" associated with its presence.

The true power lies in the integration of these omics datasets . For example, a proteomic finding of altered CYP2C9 expression, when combined with metabolomic data showing a corresponding shift in the ratio of this compound to its subsequent metabolites, would provide strong evidence for a systems-level adaptation to the deuterated compound. This integrated approach can help to build comprehensive models of how subtle isotopic changes can ripple through the complex network of cellular processes.

Development of Novel Isotopic Probes for Elucidating Enzyme-Substrate Interactions

While this compound is often used as an internal standard, its potential as a sophisticated research probe is an exciting area for future development. The deuterium substitution itself makes it a valuable tool for investigating the intricacies of enzyme-substrate interactions, particularly with CYP450 enzymes. nih.gov

The Kinetic Isotope Effect (KIE) is a fundamental principle that can be leveraged in this context. portico.org The C-D bond is stronger than the C-H bond, and the cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYP2C9. portico.orgnih.gov By precisely measuring the reaction rates of the deuterated versus the non-deuterated Hydroxy Celecoxib, researchers can gain deep insights into the reaction mechanism. A significant KIE would confirm that the C-H bond cleavage is indeed a critical, rate-determining step in the subsequent metabolism of Hydroxy Celecoxib. nih.gov

Future research could focus on synthesizing a panel of Hydroxy Celecoxib analogues with deuterium placed at different strategic positions. This would allow for a detailed mapping of the enzyme's active site and a better understanding of which specific C-H bonds are targeted for oxidation. Such studies can reveal:

The precise orientation of the substrate within the enzyme's active site.

The flexibility of the substrate within the active site.

The catalytic mechanism of the specific P450 isozyme. nih.gov

These novel isotopic probes could also be used in competitive binding assays to understand how different substrates and inhibitors interact with the enzyme. The development of such tools moves beyond simply observing altered pharmacokinetics and allows for a direct interrogation of the fundamental biochemical processes at play.

High-Resolution Mass Spectrometry for Comprehensive Metabolic Profiling

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that is set to revolutionize the metabolic profiling of deuterated compounds like this compound. nih.gov Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers provide exceptional mass accuracy and resolution, enabling the confident identification and quantification of metabolites. nih.govsemanticscholar.org

For this compound, HRMS offers several key advantages:

Unambiguous Metabolite Identification: The high mass accuracy of HRMS allows for the determination of the elemental composition of a molecule, which is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov This is particularly important in complex biological matrices where numerous endogenous and drug-related molecules are present.

Detection of Low-Abundance Metabolites: The sensitivity of modern HRMS instruments allows for the detection of minor metabolites that might be missed by lower-resolution techniques. This can lead to a more complete picture of the metabolic fate of this compound, including the potential for "metabolic switching" where deuteration at one site shunts metabolism to an alternative site. nih.govjuniperpublishers.com

Isotopic Fine Structure Analysis: HRMS can, in some cases, resolve the isotopic fine structure of molecules, providing an additional layer of confirmation for the presence of deuterium.

A study utilizing liquid chromatography coupled to electrospray ionization and time-of-flight mass spectrometry (LC-ESI-TOF-MS) demonstrated a sensitive method for determining Celecoxib in human plasma, using deuterated Celecoxib as a recovery standard. researchgate.net This highlights the applicability of HRMS in accurately quantifying both the parent drug and its deuterated analogues. The application of such methods to this compound will enable a more detailed and accurate characterization of its metabolic profile compared to its non-deuterated counterpart.

Computational Modeling and Simulation for Predicting Metabolic Pathways and Isotope Effects

Computational approaches are becoming increasingly indispensable in drug metabolism research, offering a predictive framework that can guide and rationalize experimental studies. For this compound, in silico modeling can provide valuable insights into its metabolic fate and the underlying kinetic isotope effects.

Metabolic Pathway Prediction: Software programs like MetaSite have been used to predict the metabolic "soft spots" of molecules, including celecoxib, by identifying the sites most likely to be metabolized by enzymes like CYP2C9. cambridge.org By applying these models to Hydroxy Celecoxib, researchers can predict the likely sites of further oxidation. This information can then be used to design targeted experiments with specifically deuterated analogues to confirm these predictions and to understand how deuteration at one site may influence metabolism at another. In silico tools can also be used to predict broader ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. pjmhsonline.com

Kinetic Isotope Effect (KIE) Simulation: More advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the enzymatic reaction at a quantum level. These simulations can predict the magnitude of the KIE for the metabolism of this compound. By simulating the reaction coordinate for both the deuterated and non-deuterated substrate, researchers can calculate the theoretical KIE and compare it with experimental data. This can provide a detailed, atomistic view of the transition state of the reaction and help to elucidate the enzymatic mechanism. researchgate.net

The synergy between these computational tools and experimental data will be crucial for building a comprehensive and predictive understanding of the pharmacology of this compound.

Q & A

Q. How can researchers mitigate bias in preclinical efficacy studies of this compound?

  • Methodological Answer : Implement blinding and randomization in animal or cell-based experiments. Use power analysis to determine sample sizes a priori. Pre-register study designs on platforms like Open Science Framework. Perform independent statistical reviews before publication. Disclose all funding sources and potential conflicts of interest .

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